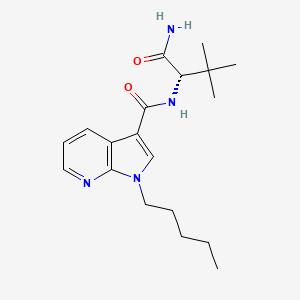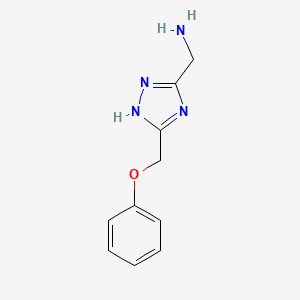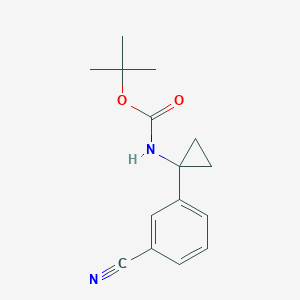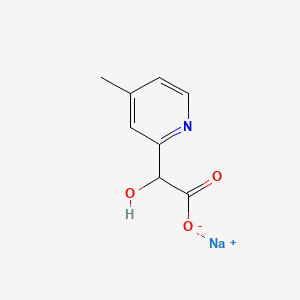![molecular formula C17H18Cl2N2O3 B13496466 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid is a chemical compound with significant potential in scientific research. It is known for its multifaceted applications and intriguing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid typically involves the reaction of 3,4-dichlorophenylmethanol with 4-hydroxyphenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and their corresponding acids or alcohols .
Scientific Research Applications
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in pharmaceuticals.
2-Methoxyphenylacetic acid: Known for its applications in organic synthesis and potential biological effects.
(3,4-Dimethoxyphenyl)acetic acid: A member of phenylacetic acids with various industrial applications.
Uniqueness
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C17H18Cl2N2O3 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
acetic acid;2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanimidamide |
InChI |
InChI=1S/C15H14Cl2N2O.C2H4O2/c16-13-6-3-11(7-14(13)17)9-20-12-4-1-10(2-5-12)8-15(18)19;1-2(3)4/h1-7H,8-9H2,(H3,18,19);1H3,(H,3,4) |
InChI Key |
WYYTYNDQLOCAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(=N)N)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)






